2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid
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Overview
Description
2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid is a chemical compound with the molecular formula C10H10O4. It has a molecular weight of 194.19 and its IUPAC name is 2-(2-methoxy-2-oxoethyl)benzoic acid . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a methoxy group (OCH3) and a carboxyl group (COOH) attached to a benzene ring . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a predicted boiling point of 320.9±17.0 °C and a predicted density of 1.254±0.06 g/cm3 . The compound has a pKa value of 3.69±0.36 .Scientific Research Applications
Synthesis and Chemical Reactions
- Facile Synthesis and Derivative Formation : A study by Havaldar et al. (2004) demonstrated the facile synthesis of derivatives of methoxy-nitrobenzaldehyde, including 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid, showcasing its potential in organic synthesis (Havaldar, Bhise, & Burudkar, 2004).
- Reduction of Nitro Group : Song (2011) explored various methods for the reduction of the nitro group in 2-methoxy-5-nitrobenzoic acid, providing insights into its chemical behavior and potential applications in chemical reactions (Song, 2011).
Antibacterial Activity
- Potential Antibacterial Applications : Lv et al. (2009) synthesized derivatives of this compound and evaluated their antibacterial activities. Some derivatives showed significant antibacterial activities, indicating its potential use in developing new antibacterial agents (Lv et al., 2009).
Physico-chemical Properties
- Solubility and Chemical Properties : Research by Hart et al. (2015) included 2-methoxy-5-nitrobenzoic acid in their study to derive Abraham model correlations for describing solute transfer into 2-methoxyethanol. This study provides valuable data on the physico-chemical properties of this compound (Hart et al., 2015).
Molecular Structure Analysis
- Hyperpolarizability and Molecular Analysis : Kumar et al. (2014) synthesized a related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, and analyzed its molecular structure, hyperpolarizability, HOMO and LUMO. This study contributes to the understanding of the electronic properties of nitrobenzoate derivatives (Kumar et al., 2014).
Synthesis of Complexes
- Synthesis of Metal Complexes : D'angelo et al. (2011) investigated the synthesis of metal complexes involving 3-hydroxy-4-nitrobenzoic acid, which shares structural similarities with this compound. This research provides insights into the coordination chemistry of nitrobenzoic acid derivatives (D'angelo et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Future Directions
While specific future directions for 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid are not available, it’s worth noting that organoboron compounds, including borinic acids, have applications in various fields including medicinal chemistry, polymer materials, and optoelectronics . This suggests potential future research directions in these areas.
properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-17-9(12)4-6-2-3-7(11(15)16)5-8(6)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEHEDZSEMCWQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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